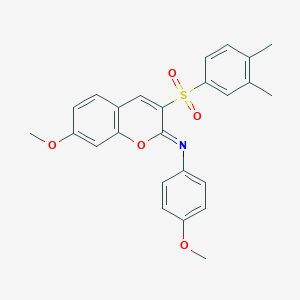

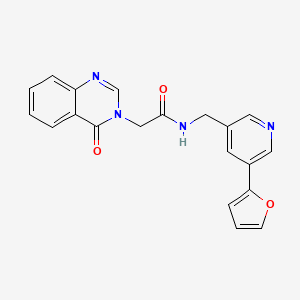

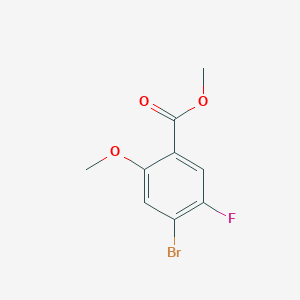

![molecular formula C20H21N5O2 B2970236 6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878727-25-4](/img/structure/B2970236.png)

6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazole compounds often involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . The Wittig alkenylation reaction provides a convenient step for the synthesis of imidazole compounds .Molecular Structure Analysis

Imidazole compounds have a unique structure with a five-membered ring containing two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole compounds are known to be nucleophilic and can serve as ligands in metal-catalyzed reactions . For example, they can be used to synthesize complexes that act as catalysts for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .Physical And Chemical Properties Analysis

Imidazole is an amphoteric compound, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Luminescence Sensing

Two novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and exhibit characteristic sharp emission bands of Eu(3+) or Tb(3+) ions. These compounds are selectively sensitive to benzaldehyde-based derivatives, making them potential fluorescence sensors for these chemicals (Shi et al., 2015).

Kinase Inhibition

Research identified an imidazo[4,5-h]isoquinolin-7,9-dione as an adenosine 5'-triphosphate competitive inhibitor of lck kinase, highlighting its potential in the development of kinase inhibitors. Initial studies suggested modifications to enhance its potency, marking a step forward in therapeutic applications (Snow et al., 2002).

Microwave-Assisted Organic Synthesis

The application of microwave irradiation in the condensation reactions of 2-aryl hydrazonopropanals with nucleophilic reagents has been explored, showing improvements in product yields and reaction times. This method supports the efficient synthesis of various heterocyclic compounds (Al‐Zaydi & Borik, 2007).

Pharmacological Potential

A series of N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione have shown potent 5-HT(1A) receptor ligand properties. Preliminary pharmacological evaluations indicated potential anxiolytic-like and antidepressant activities, suggesting their value in developing new therapeutic agents (Zagórska et al., 2009).

Catalytic Activity in Polymer Synthesis

Imidazole-containing compounds have been utilized in the copper-catalyzed oxidative coupling of 2,6-dimethylphenol, leading to high-performance engineering plastics. These studies have shown that the catalytic activity can be significantly influenced by ligand basicity and steric hindrance, providing insights into the optimization of catalytic systems (Gamez et al., 2001).

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the context in which they are used. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(2,4-dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c1-6-9-23-18(26)16-17(22(5)20(23)27)21-19-24(16)11-14(4)25(19)15-8-7-12(2)10-13(15)3/h6-8,10-11H,1,9H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTMOFHONIIGRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2970156.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2970159.png)

![5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-hydrazinylacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide;dihydrochloride](/img/structure/B2970172.png)